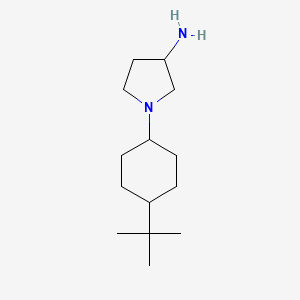

1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-amine

Description

Properties

IUPAC Name |

1-(4-tert-butylcyclohexyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2/c1-14(2,3)11-4-6-13(7-5-11)16-9-8-12(15)10-16/h11-13H,4-10,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSXBGWZACKPCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)N2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method from RSC Medicinal Chemistry (Method H Adaptation)

- A palladium-catalyzed amination reaction can be employed where a 3-bromo-substituted pyrrolidine derivative reacts with the amine-functionalized cyclohexyl compound in the presence of a palladium catalyst and base.

- Reaction conditions: tert-Amyl alcohol solvent, 90 °C, 12 hours under nitrogen atmosphere.

- Purification: Preparative HPLC or silica gel chromatography to isolate the product with high purity.

Reductive Amination Route

- Starting from 4-(tert-butyl)cyclohexanone, a reductive amination with pyrrolidin-3-amine or its protected derivative can be performed.

- Reagents: Borane dimethyl sulfide complex (BH3·Me2S) or sodium cyanoborohydride (NaBH3CN) as reducing agents.

- Solvent: Tetrahydrofuran (THF) or methanol, temperature range 0–60 °C.

- Workup: Extraction, drying over anhydrous sodium sulfate, and concentration under reduced pressure.

Data Table Summarizing Preparation Methods

Research Findings and Notes

- The palladium-catalyzed amination method (Method 1) provides a robust route to attach bulky cyclohexyl substituents to pyrrolidine rings with good selectivity and yields.

- Reductive amination (Method 2) is a classical and straightforward approach, often preferred for its simplicity and availability of starting materials.

- Transition metal-catalyzed methods (Pd, Ni) require inert atmosphere and precise control of reaction conditions but allow for the introduction of diverse substituents and functional groups.

- Purification techniques such as preparative HPLC and silica gel chromatography are essential to isolate the target compound in high purity due to the complexity of the reaction mixtures.

- The choice of solvent and temperature critically affects reaction efficiency and product stability.

Chemical Reactions Analysis

1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting ketones or aldehydes back to alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or sulfonates.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to drive the reactions to completion .

Scientific Research Applications

1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-amine is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activity, potential therapeutic uses, and relevant case studies.

Chemical Properties and Structure

The compound 1-(4-(tert-butyl)cyclohexyl)pyrrolidin-3-amine has the molecular formula . It features a pyrrolidine ring substituted with a cyclohexyl group that contains a tert-butyl substituent. This unique structure contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

Medicinal Chemistry

1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-amine has been studied for its potential as a drug candidate due to its ability to interact with specific biological targets. Its structural characteristics suggest that it may act as a modulator of neurotransmitter systems, particularly in the central nervous system.

Case Study: Neuropharmacological Effects

Research indicates that compounds similar to 1-(4-(tert-butyl)cyclohexyl)pyrrolidin-3-amine exhibit affinity for serotonin and dopamine receptors, which are critical in treating mood disorders and schizophrenia. For instance, a study highlighted the impact of similar compounds on serotonin receptor modulation, suggesting potential antidepressant effects .

Anticancer Research

There is emerging interest in the compound's potential anticancer properties. Preliminary studies have indicated that certain derivatives of pyrrolidine compounds can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.

Case Study: In Vitro Antitumor Activity

In vitro studies demonstrated that pyrrolidine derivatives showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. This suggests that 1-(4-(tert-butyl)cyclohexyl)pyrrolidin-3-amine could be further explored as part of a new class of anticancer agents .

Drug Delivery Systems

The compound's lipophilicity due to the tert-butyl group allows it to be incorporated into drug delivery systems, enhancing the bioavailability of poorly soluble drugs.

Case Study: Liposomal Formulation

A study investigated the use of liposomal formulations containing pyrrolidine derivatives for targeted drug delivery in cancer therapy. The results indicated improved therapeutic efficacy and reduced side effects compared to conventional formulations .

Table 1: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of 1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding or hydrophobic interactions, while the cyclohexyl and tert-butyl groups provide steric effects that influence binding affinity and selectivity. These interactions can modulate the activity of the target, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 1-(4-(tert-butyl)cyclohexyl)pyrrolidin-3-amine with compounds from the evidence, highlighting substituent variations and their implications:

Key Observations:

Piperazine-containing analogs (e.g., compound 284 in ) exhibit higher polarity due to the tertiary amine and carbamate groups.

Synthetic Complexity :

- Cyclopropane-containing derivatives (e.g., ) require multi-step syntheses involving cyclopropanation and reductive amination.

- Pyrazolo-pyrimidine derivatives (e.g., ) utilize nucleophilic aromatic substitution, contrasting with the reductive amination used for cyclohexyl-pyrrolidin-3-amine analogs.

Spectral Data :

- The target compound’s closest analog (Example 14 in ) shows aromatic proton signals (δ 8.73 ppm) and characteristic cyclohexyl/pyrrolidine splitting patterns, suggesting similar conformational behavior.

- Trifluoromethylbiphenyl derivatives (e.g., ) display distinct aromatic splitting (δ 7.40–7.30 ppm) and trifluoromethyl coupling.

Physicochemical and Pharmacokinetic Implications

- Solubility : The tert-butyl group may reduce aqueous solubility compared to polar substituents like piperazine or trifluoromethyl groups.

Biological Activity

1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a tert-butyl group and a cyclohexyl moiety. This unique structure influences its interactions with biological targets, potentially enhancing its pharmacological profile.

The mechanism of action of 1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding or hydrophobic interactions, while the cyclohexyl and tert-butyl groups provide steric effects that influence binding affinity and selectivity. These interactions can modulate the activity of the target, leading to desired biological effects.

Biological Activities

1. Antiviral Activity:

Research indicates that compounds similar to 1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-amine exhibit antiviral properties. For instance, derivatives of pyrrolidine have shown activity against various viruses, including those causing respiratory infections .

2. Anticancer Activity:

Several studies have evaluated the anticancer potential of pyrrolidine derivatives. For example, related compounds have demonstrated cytotoxicity against cancer cell lines such as HCT116 and Mia-PaCa2, with IC50 values indicating moderate to high activity .

3. Antibacterial Activity:

Nitrogen heterocycles like pyrrolidine are known for their antibacterial properties. Compounds with similar structures have been tested against bacterial strains, showing promising results in inhibiting growth .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity Evaluation

In a study assessing the anticancer activity of several pyrrolidine derivatives, compound 8b exhibited the highest cytotoxicity against the MDA-MB231 breast cancer cell line with an IC50 value of 42.5 µg/mL. This suggests that structural modifications in pyrrolidine can enhance anticancer efficacy .

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 1-(4-(tert-butyl)cyclohexyl)pyrrolidin-3-amine, and how do they influence its reactivity?

- Methodological Answer : Begin with computational tools (e.g., density functional theory) to predict molecular geometry, electrostatic potential, and logP values. Validate experimentally via X-ray crystallography (if crystalline) and NMR spectroscopy (e.g., H/C NMR for stereochemical confirmation). For physicochemical properties, use HPLC for logP determination and DSC/TGA for thermal stability analysis. Structural analogs like pyrazolo-pyrimidines (e.g., 4-amino-1-tert-butyl derivatives) show tert-butyl groups enhance lipophilicity and steric effects, critical for binding interactions .

Q. What synthetic routes are feasible for 1-(4-(tert-butyl)cyclohexyl)pyrrolidin-3-amine?

- Methodological Answer : Adapt multi-step protocols from cyclohexylamine synthesis, such as reductive amination of 4-(tert-butyl)cyclohexanone with pyrrolidin-3-amine under hydrogenation (e.g., Pd/C or NaBH). Purify intermediates via column chromatography (silica gel, gradient elution) and characterize intermediates (e.g., tert-butylcyclohexyl ketone) using FT-IR and mass spectrometry. Stereoselective synthesis may require chiral catalysts or resolution techniques, as seen in cyclohexyl-piperazine derivatives .

Q. How can researchers optimize the yield of this compound during scale-up?

- Methodological Answer : Conduct Design of Experiments (DoE) to assess parameters like temperature, solvent polarity (e.g., EtOH vs. DMF), and catalyst loading. Use reaction calorimetry to monitor exothermicity and avoid side reactions. For tert-butyl-containing analogs, tert-butyl groups may slow reaction kinetics due to steric hindrance, necessitating longer reaction times or higher temperatures .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexyl group affect the compound’s biological or catalytic activity?

- Methodological Answer : Synthesize cis/trans isomers via diastereoselective methods (e.g., asymmetric hydrogenation) and evaluate using chiral HPLC. Test isomers in biological assays (e.g., enzyme inhibition) or catalytic systems. For example, (1R,4R)- vs. (1S,4S)-cyclohexyl-piperazine derivatives exhibit divergent binding affinities due to spatial orientation . Pair molecular dynamics simulations with experimental IC values to correlate stereochemistry with activity.

Q. What computational strategies can predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to model binding modes against target proteins (e.g., kinases or GPCRs). Validate with free-energy perturbation (FEP) or MM-GBSA calculations. For pyrrolidine analogs, the amine group often forms hydrogen bonds with catalytic residues, while the tert-butylcyclohexyl moiety occupies hydrophobic pockets. Cross-reference with experimental SAR data from pyrazolo-pyrimidine kinase inhibitors .

Q. How should researchers address contradictory data in solubility or stability studies?

- Methodological Answer : Apply statistical meta-analysis to reconcile discrepancies. For solubility, compare shake-flask vs. potentiometric methods under standardized pH/temperature conditions. For stability, use accelerated degradation studies (40°C/75% RH) with LC-MS to track degradation products. Contradictions may arise from polymorphic forms or residual solvents—characterize via PXRD and headspace GC-MS .

Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?

- Methodological Answer : Employ chiral stationary phases (CSPs) in HPLC (e.g., amylose- or cellulose-based columns) or SFC for high-resolution separation. For large-scale, consider simulated moving bed (SMB) chromatography. Cyclohexylamine derivatives often require eluents with additives like diethylamine to reduce tailing. Confirm enantiomeric excess via polarimetry or chiral NMR shift reagents .

Methodological Considerations for Data Contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.